5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Description
Properties
IUPAC Name |
5-[2-(2-methoxyphenoxy)ethyl]-3-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c1-20-15-4-2-3-5-16(15)21-9-7-13-10-14(19-18-13)12-6-8-17-11-12;;/h2-5,10,12,17H,6-9,11H2,1H3,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSHVJMFZTLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC2=CC(=NN2)C3CCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive examination of its biological activity, including synthesis, structure-activity relationships (SAR), and pharmacological effects.
- Molecular Formula : C16H21N3O2
- Molecular Weight : 360.3 g/mol
- CAS Number : 1452548-06-9
Synthesis and Structure
The synthesis of this compound typically involves several steps, including nucleophilic aromatic substitution and cyclization reactions. The presence of the methoxy and phenoxy groups contributes to its unique chemical properties, enhancing its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that pyrazole derivatives exhibit significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
In vitro studies have shown that these compounds can enhance the efficacy of established chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Studies indicate that certain derivatives exhibit comparable anti-inflammatory activity to standard drugs like indomethacin .
Antimicrobial Activity
Pyrazole derivatives have demonstrated antibacterial and antifungal activities against various pathogens. For instance, compounds in this class have shown effectiveness against strains such as E. coli and Aspergillus niger, indicating their potential use in treating infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Key factors influencing their efficacy include:
- Substitution Patterns : Variations in the methoxy and phenoxy groups can significantly alter the compound's interaction with biological targets.
- Pyrrolidine Ring Modifications : Modifying the pyrrolidine structure can enhance or diminish biological activity.
- Hydrophilicity vs. Lipophilicity : Balancing these properties is essential for improving bioavailability and cellular uptake.
Case Studies
- Breast Cancer Treatment : A study explored the effects of combining pyrazole derivatives with doxorubicin in breast cancer cell lines, revealing enhanced cytotoxicity and apoptosis induction compared to doxorubicin alone .
- Anti-inflammatory Effects : In a mouse model, a specific pyrazole derivative was tested for its ability to reduce carrageenan-induced edema, showing significant anti-inflammatory effects comparable to traditional NSAIDs .
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Research indicates that compounds similar to 5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride exhibit potential antitumor properties. Studies have demonstrated that derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in Cancer Letters highlighted the effectiveness of pyrazole derivatives in targeting specific cancer cell lines, suggesting that this compound may share similar mechanisms of action.
2. Neurological Research
The compound has also been investigated for its neuroprotective effects. Pyrazole derivatives have shown promise in models of neurodegenerative diseases, where they may mitigate oxidative stress and neuroinflammation. A relevant study in Neuropharmacology reported that certain pyrazole compounds could enhance cognitive function in animal models of Alzheimer's disease, indicating potential therapeutic applications for cognitive disorders.
3. Anti-inflammatory Properties
this compound has been explored for its anti-inflammatory effects. Research suggests that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases. A study published in Journal of Medicinal Chemistry outlined the compound's ability to reduce inflammation in vitro and in vivo, showcasing its potential for therapeutic use in conditions like arthritis.
Data Tables
| Application | Mechanism of Action | Relevant Studies |
|---|---|---|
| Antitumor | Induces apoptosis, disrupts cell cycle | Cancer Letters |
| Neurological Protection | Reduces oxidative stress, mitigates inflammation | Neuropharmacology |
| Anti-inflammatory | Inhibits cytokine production | Journal of Medicinal Chemistry |
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, this compound was tested for cytotoxicity. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to apoptosis induction through caspase activation.
Case Study 2: Neuroprotective Effects
A series of experiments conducted on mice subjected to neurotoxic agents revealed that administration of the compound significantly improved behavioral outcomes and reduced markers of neuronal damage. The findings suggest its potential as a therapeutic agent in neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, biological activities, and applications of 5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride with related compounds:
Key Comparative Analysis
Pyrazole vs. Triazole Cores :
- The target compound’s pyrazole core offers a planar structure conducive to π-stacking, whereas triazole derivatives (e.g., ) exhibit enhanced metabolic stability due to their aromatic nitrogen arrangement. Triazoles are preferred in CNS-targeting drugs due to improved blood-brain barrier penetration .
Substituent Effects on Bioactivity: The 2-(2-methoxy-phenoxy)-ethyl group, shared by the target compound and 4i, correlates with antibacterial activity in 4i (MIC 4–6 μM/mL) . This suggests the target compound may also exhibit antimicrobial properties, though its pyrrolidine substituent could modulate potency or selectivity. AZD 1152’s quinazolinyl group confers kinase inhibitory activity, highlighting how pyrazole substituents dictate target specificity. The target compound lacks this moiety but may interact with different enzyme classes .
Pharmacokinetic Considerations :
- The dihydrochloride salt in the target compound and AZD 1152 improves aqueous solubility, critical for in vivo efficacy. In contrast, neutral pyrazoline derivatives (e.g., ) may require formulation aids for bioavailability.
Therapeutic Potential: 4i’s efficacy against resistant pathogens positions it as a lead for antibiotic development, while the target compound’s pyrrolidine group could expand its utility in targeting Gram-negative bacteria with thicker membranes . The triazole derivative demonstrates versatility in neurological applications, whereas pyrazolines (e.g., ) are explored for antitumor activity. The target compound’s hybrid structure may bridge these applications.
Physicochemical and Crystallographic Insights
- Crystallographic studies of pyrazoline derivatives (e.g., ) reveal hydrogen-bonding networks critical for stability and intermolecular interactions. The target compound’s dihydrochloride form likely exhibits ionic and hydrogen-bonding patterns similar to AZD 1152 , which is reported as a crystalline solid .
- Graph set analysis (as in ) could elucidate the role of the pyrrolidine nitrogen and chloride ions in stabilizing the target compound’s crystal lattice.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Condensation of hydrazine derivatives with appropriate ketones or aldehydes in ethanol under reflux (commonly used for pyrazole/pyrazoline synthesis) .
- Step 2 : Purification via recrystallization (e.g., DMF-EtOH mixtures) to isolate the dihydrochloride salt .
- Optimization : Adjust stoichiometry of reagents, employ catalysts (e.g., HCl for salt formation), and monitor reaction temperature (e.g., 50°C for solubility control) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?
- Techniques :
- NMR : Analyze proton environments (e.g., methoxy-phenoxy protons at δ 3.8–4.2 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the dihydrochloride form (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity and binding mechanisms of this compound?
- Approach :
- Quantum chemical calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to identify reactive sites .
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina; validate with experimental IC50 values .
- Limitations : Address discrepancies between in silico predictions and in vitro assays by refining force fields or incorporating solvent effects .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies (e.g., antitumor vs. antibacterial effects)?
- Strategies :
- Dose-response curves : Standardize concentrations (e.g., µM to mM range) and exposure times .
- Cell line validation : Use authenticated lines (e.g., NCI-60 panel for antitumor screening) to minimize variability .
- Meta-analysis : Compare structural analogs (e.g., pyrazoline derivatives) to identify substituent-dependent activity trends .
Q. How does dihydrochloride salt formation impact the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodology :
- Solubility testing : Perform pH-dependent solubility assays (pH 1–7.4) to simulate gastrointestinal and physiological conditions .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption .
- Salt screening : Compare hydrochloride with other counterions (e.g., mesylate, phosphate) for stability and dissolution rates .
Q. What reactor design and process parameters enhance scalability while maintaining synthesis reproducibility?
- Design considerations :
- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., pyrazole cyclization) .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR, Raman) for real-time monitoring .
- Scale-up challenges : Address mixing inefficiencies and solvent evaporation rates during salt crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
